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Compound of Interest

Compound Name: Antitumor agent-105

Cat. No.: B12394141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor agent TRC105, also known

as Carotuximab. The document details its protein target, mechanism of action, relevant

signaling pathways, and the experimental protocols used for its characterization. All

quantitative data is summarized for clarity, and key biological and experimental processes are

visualized using diagrams.

Executive Summary
TRC105 is a chimeric IgG1 monoclonal antibody designed as a targeted anti-cancer

therapeutic. Its primary protein target has been identified as Endoglin (CD105), a

transmembrane glycoprotein that is highly expressed on the surface of proliferating endothelial

cells. By targeting CD105, TRC105 disrupts tumor angiogenesis and vasculogenesis, key

processes in tumor growth and metastasis. This guide will explore the molecular interactions

and cellular consequences of TRC105 binding to CD105.

The Protein Target: Endoglin (CD105)
Endoglin (CD105) is a homodimeric transmembrane glycoprotein that functions as a co-

receptor for the Transforming Growth Factor-β (TGF-β) superfamily of ligands, which includes

TGF-β1, TGF-β3, and Bone Morphogenetic Proteins (BMPs), particularly BMP-9 and BMP-10.

It is a crucial component in the regulation of angiogenesis and is found to be significantly
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upregulated in the tumor vasculature compared to the blood vessels of normal tissues. This

differential expression makes it an attractive target for anti-cancer therapies.

Mechanism of Action of TRC105
TRC105 exerts its antitumor effects through a multi-faceted mechanism of action upon binding

to CD105 on endothelial cells:

Inhibition of Angiogenesis: TRC105 blocks the binding of BMP-9 to CD105, which is a critical

step in the signaling cascade that leads to endothelial cell proliferation and migration. This

inhibition disrupts the formation of new blood vessels necessary for tumor growth.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As an IgG1 antibody, TRC105 can

engage immune effector cells, such as Natural Killer (NK) cells, which recognize the Fc

region of the antibody. This engagement triggers the release of cytotoxic granules, leading to

the lysis of the CD105-expressing endothelial cells.[1][2]

Modulation of TGF-β Signaling: By binding to CD105, TRC105 interferes with the TGF-β

signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of Smad1

and Smad5, downstream effectors of the BMP-9/ALK1 pathway, which is pro-angiogenic.[3]

Quantitative Data
The following tables summarize the available quantitative data for TRC105. It is important to

note that while extensive clinical trial data is available, specific preclinical binding affinities and

potency values (Kd, IC50, EC50) are not always publicly disclosed for proprietary therapeutics.

Table 1: Pharmacokinetic Parameters of TRC105 in Human Clinical Trials
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Parameter Value Conditions Reference

Limit of Quantitation

(ELISA)
78 ng/mL

Validated enzyme-

linked immunosorbent

assay

[2]

Serum Concentration

to Saturate CD105
≥ 200 ng/mL

Maintained at 10

mg/kg weekly or 15

mg/kg every 2 weeks

[2]

Maximum Tolerated

Dose (MTD)
10 mg/kg weekly

Phase I clinical trial in

patients with

advanced solid tumors

Maximum Tolerated

Dose (MTD)

20 mg/kg every 2

weeks

Phase I clinical trial in

patients with

metastatic castration-

resistant prostate

cancer

Table 2: Clinical Efficacy of TRC105

Endpoint Value Patient Population Reference

Stable Disease or

Better

47% (21 of 45

evaluable patients)

Advanced refractory

solid tumors

Partial Responses

(RECIST)
29%

Metastatic renal cell

carcinoma (in

combination with

axitinib)

Median Progression-

Free Survival
11.3 months

Metastatic renal cell

carcinoma (in

combination with

axitinib)

Signaling Pathways
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TRC105's mechanism of action is intrinsically linked to the modulation of the TGF-β/BMP

signaling pathway in endothelial cells. The following diagram illustrates this pathway and the

point of intervention by TRC105.
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CD105 Signaling Pathway and TRC105 Inhibition
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CD105 Signaling Pathway and TRC105 Inhibition.
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Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of TRC105.

This protocol is adapted from methodologies used in clinical trials to measure TRC105

concentrations in patient serum.

Materials:

96-well high-binding ELISA plates

Recombinant human CD105

Patient serum samples

TRC105 standard

HRP-conjugated anti-human IgG secondary antibody

Coating Buffer (e.g., PBS, pH 7.4)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA)

TMB substrate solution

Stop Solution (e.g., 2N H₂SO₄)

Plate reader

Procedure:

Coating: Dilute recombinant human CD105 to 2 µg/mL in Coating Buffer. Add 100 µL to each

well of a 96-well plate. Incubate overnight at 4°C.

Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash

Buffer per well.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room

temperature.

Washing: Repeat the wash step as in step 2.

Sample and Standard Incubation: Prepare serial dilutions of the TRC105 standard in

Blocking Buffer. Dilute patient serum samples as required. Add 100 µL of standards and

samples to the appropriate wells. Incubate for 2 hours at room temperature.

Washing: Repeat the wash step as in step 2.

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary

antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each

well and incubate for 1 hour at room temperature.

Washing: Repeat the wash step as in step 2.

Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room

temperature for 15-30 minutes.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Measurement: Read the absorbance at 450 nm using a plate reader.

Analysis: Generate a standard curve from the absorbance values of the TRC105 standards

and calculate the concentration of TRC105 in the patient samples.

This protocol describes the staining of cell surface CD105 on human umbilical vein endothelial

cells (HUVECs) for analysis by flow cytometry.

Materials:

HUVECs

Cell culture medium

PBS
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Trypsin-EDTA

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

PE-conjugated anti-human CD105 antibody

PE-conjugated isotype control antibody

Flow cytometer

Procedure:

Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells by washing with

PBS and detaching with Trypsin-EDTA. Neutralize the trypsin with culture medium and

centrifuge the cells at 300 x g for 5 minutes.

Washing: Resuspend the cell pellet in cold FACS buffer and centrifuge again. Discard the

supernatant.

Staining: Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/100 µL. Add

the PE-conjugated anti-human CD105 antibody or the isotype control antibody at the

manufacturer's recommended concentration.

Incubation: Incubate the cells on ice for 30 minutes in the dark.

Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5

minutes between washes.

Resuspension: Resuspend the final cell pellet in 500 µL of FACS buffer.

Acquisition: Analyze the samples on a flow cytometer, exciting the PE dye with a 488 nm or

561 nm laser and detecting emission at ~575 nm.

Analysis: Gate on the live cell population based on forward and side scatter. Compare the

fluorescence intensity of the cells stained with the anti-CD105 antibody to the isotype control

to determine the level of CD105 expression.
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This protocol outlines a method to assess the ability of TRC105 to induce ADCC of CD105-

expressing target cells by NK cells.

Materials:

CD105-positive target cells (e.g., HUVECs)

Effector cells (e.g., primary human NK cells or an NK cell line)

TRC105 antibody

Isotype control antibody

Cell culture medium

LDH cytotoxicity assay kit or Calcein-AM

96-well culture plates

Procedure:

Target Cell Preparation: Plate target cells in a 96-well plate at a density of 1x10⁴ cells per

well and allow them to adhere overnight.

Antibody Opsonization: The next day, remove the culture medium and add serial dilutions of

TRC105 or the isotype control antibody to the target cells. Incubate for 1 hour at 37°C.

Effector Cell Addition: Add effector cells to the wells at various effector-to-target (E:T) ratios

(e.g., 5:1, 10:1, 25:1).

Co-incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

Cytotoxicity Measurement (LDH Assay):

Centrifuge the plate at 250 x g for 5 minutes.

Transfer 50 µL of the supernatant from each well to a new 96-well plate.
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Add 50 µL of the LDH assay reagent to each well and incubate for 30 minutes at room

temperature, protected from light.

Add 50 µL of stop solution.

Measure the absorbance at 490 nm.

Analysis: Calculate the percentage of specific lysis using the formula: % Cytotoxicity =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

This protocol is for detecting the inhibition of BMP-9-induced Smad1/5 phosphorylation in

endothelial cells by TRC105.

Materials:

Endothelial cells (e.g., HUVECs)

Serum-free medium

TRC105

Recombinant human BMP-9

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1/5, anti-β-actin

HRP-conjugated secondary antibody

SDS-PAGE gels and buffers

PVDF membrane

ECL detection reagent

Chemiluminescence imaging system

Procedure:
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Cell Treatment: Seed HUVECs and grow to near confluency. Serum-starve the cells

overnight. Pre-treat the cells with TRC105 (e.g., 10 µg/mL) for 1 hour. Stimulate the cells

with BMP-9 (e.g., 10 ng/mL) for 30 minutes.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by

SDS-PAGE. Transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Smad1/5

antibody overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Washing: Wash the membrane three times with TBST.

Detection: Apply the ECL detection reagent and visualize the bands using a

chemiluminescence imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with anti-total Smad1/5 and anti-

β-actin antibodies for loading controls.

Analysis: Quantify the band intensities and normalize the phospho-Smad1/5 signal to total

Smad1/5 and the loading control.

Experimental Workflow
The following diagram outlines a typical preclinical workflow for the characterization of a

therapeutic monoclonal antibody like TRC105.
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Preclinical Workflow for Therapeutic Monoclonal Antibody Characterization
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Preclinical Workflow for Therapeutic Monoclonal Antibody Characterization.

Conclusion
TRC105 is a promising antitumor agent that targets CD105 (Endoglin), a key regulator of

angiogenesis. Its mechanism of action involves the inhibition of BMP-9/Smad1/5 signaling and

the induction of ADCC, leading to the disruption of tumor vasculature. The provided
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experimental protocols and workflows offer a comprehensive guide for researchers and drug

development professionals working on the characterization and development of similar

antibody-based therapeutics. Further investigation into the intricate details of its signaling

modulation and the identification of predictive biomarkers will be crucial for optimizing its

clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Endoglin inhibitor TRC105 with or without bevacizumab for bevacizumab-refractory
glioblastoma (ENDOT): a multicenter phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

2. A Phase 1 First-in-Human Study of TRC105 (Anti-Endoglin Antibody) in Patients with
Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Identifying the Protein Target of Antitumor Agent
TRC105: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394141#identifying-the-protein-target-of-antitumor-
agent-105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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